molecular formula C12H11NO4 B2799111 2-(1H-indol-3-yl)butanedioic acid CAS No. 10184-94-8

2-(1H-indol-3-yl)butanedioic acid

Cat. No.: B2799111
CAS No.: 10184-94-8
M. Wt: 233.223
InChI Key: HVTXQEBIPXLXDW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)butanedioic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)butanedioic acid typically involves the construction of the indole ring followed by the introduction of the butanedioic acid moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)butanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-(1H-indol-3-yl)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. For example, it may interact with enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)butanedioic acid is unique due to its specific structure, which combines the indole ring with a butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1H-indol-3-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXQEBIPXLXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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